1-(2-(diethylamino)ethyl)-3-hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one
Description
The compound 1-(2-(diethylamino)ethyl)-3-hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one is a pyrrolone derivative featuring a 7-methoxybenzofuran carbonyl group, a pyridin-4-yl substituent, and a diethylaminoethyl side chain. This article provides a detailed comparison with structurally related compounds, focusing on substitutions, synthesis, physicochemical properties, and structure-activity relationships (SAR).
Properties
IUPAC Name |
1-[2-(diethylamino)ethyl]-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2-pyridin-4-yl-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5/c1-4-27(5-2)13-14-28-21(16-9-11-26-12-10-16)20(23(30)25(28)31)22(29)19-15-17-7-6-8-18(32-3)24(17)33-19/h6-12,15,21,30H,4-5,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAFNMIAJWVRNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(Diethylamino)ethyl)-3-hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one is a complex organic compound that exhibits significant biological activity, particularly in medicinal chemistry. Its structure incorporates multiple functional groups, which enhance its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by the following molecular details:
| Property | Details |
|---|---|
| Molecular Formula | C26H28N2O5 |
| Molecular Weight | 448.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 623542-47-2 |
The presence of a diethylamino group enhances membrane permeability, facilitating cellular uptake, while the benzofuran and pyridine moieties are known for their interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. The diethylamino group may enhance its ability to cross lipid membranes, allowing it to exert effects on intracellular targets. Similar compounds have been shown to modulate pathways related to inflammation and apoptosis, suggesting that this compound may exhibit comparable effects .
Anticancer Properties
Research indicates that derivatives of pyrrolidinones, including this compound, may exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways that control cell proliferation and survival. For instance, studies have demonstrated that related compounds can inhibit cell growth in various cancer cell lines through apoptosis induction .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Compounds with similar functional groups have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a critical role in inflammation . This suggests that the compound could be explored further for therapeutic applications in inflammatory diseases.
Case Studies
Several studies have evaluated the biological activity of structurally related compounds:
-
Study on Anticancer Activity :
- A study involving a related pyrrolidinone derivative demonstrated significant cytotoxic effects against breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
-
Anti-inflammatory Research :
- In vitro assays showed that a similar compound inhibited TNF-alpha production in macrophages by 40% at a concentration of 10 µM, indicating its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Structural Comparison with Analogues
Table 1: Key Structural Features of Target Compound and Analogues
Key Observations:
Aminoalkyl Chain Variations: The dimethylaminopropyl group in may enhance solubility compared to the diethylaminoethyl chain in the target compound due to reduced steric hindrance.
Pyrrolone Substituent : Pyridin-4-yl (target) vs. pyridin-2-yl () alters nitrogen positioning, affecting hydrogen-bonding interactions.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP (Predicted) | Reference |
|---|---|---|---|---|
| Target Compound | ~515.5 | Not reported | 3.2 (estimated) | - |
| Compound in | ~509.5 | Not reported | 2.8 | |
| Compound in | 516.1 | 223–226 | 4.1 |
Notes:
- The 7-methoxybenzofuran group in the target compound likely increases rigidity and melting point compared to simpler benzoyl analogues.
- The diethylaminoethyl chain contributes to basicity (pKa ~8.5), enhancing water solubility at physiological pH.
Q & A
Q. Optimization :
- Monitor reaction kinetics via HPLC to identify intermediate stability windows .
- Use polar aprotic solvents (e.g., DMSO) to enhance solubility of aromatic intermediates .
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product with >95% purity .
Advanced: How can contradictory NMR data for this compound’s stereoisomers be resolved?
Contradictions often arise from dynamic rotational barriers in the diethylaminoethyl group or keto-enol tautomerism in the pyrrolone ring.
Methodology :
- Perform VT-NMR (Variable Temperature NMR) between 25°C and −40°C to freeze conformers and assign signals .
- Use COSY and NOESY to differentiate diastereomers by spatial proximity of protons .
- Compare experimental data with DFT-calculated chemical shifts (B3LYP/6-311+G(d,p)) to validate assignments .
Basic: Which spectroscopic techniques are essential for structural confirmation?
- ¹H/¹³C NMR : Identify protons (e.g., pyridin-4-yl aromatic signals at δ 8.5–8.7 ppm) and carbonyl carbons (δ 165–175 ppm) .
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm mass error .
- FTIR : Detect hydroxyl (3400–3500 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) stretches .
Advanced: What computational strategies predict the compound’s electronic properties for target interaction studies?
- Molecular docking : Use AutoDock Vina with force fields (e.g., AMBER) to model interactions with kinase targets (e.g., EGFR) .
- DFT calculations : Calculate HOMO-LUMO gaps (e.g., Gaussian 09, B3LYP functional) to assess redox potential and charge transfer .
- MD simulations : Simulate solvation dynamics in explicit water (NAMD) to evaluate conformational flexibility .
Basic: How does the 7-methoxybenzofuran group influence the compound’s stability?
- The methoxy group enhances electron density in the benzofuran ring, reducing oxidation susceptibility .
- Stability tests:
- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Compare with analogs lacking methoxy substituents to isolate degradation pathways .
Advanced: What strategies resolve conflicting bioactivity data across cell-based assays?
- Dose-response normalization : Use Hill equation modeling to standardize IC₅₀ values across assays .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding .
- Metabolite analysis : Incubate with liver microsomes (e.g., human CYP3A4) to assess metabolic interference .
Basic: What solvents and catalysts are optimal for functionalizing the pyrrolone core?
- Solvents : Dichloromethane (for acylation), DMF (for SN2 alkylation) .
- Catalysts :
- Pd(PPh₃)₄ for Suzuki-Miyaura coupling of pyridin-4-yl groups .
- DMAP for benzofuran carbonyl activation .
Advanced: How can X-ray crystallography challenges (e.g., poor crystal growth) be addressed?
- Crystallization : Use vapor diffusion with mixed solvents (e.g., chloroform/methanol) and seeding techniques .
- Data collection : Optimize at synchrotron sources (λ = 0.9 Å) for high-resolution (<1.0 Å) structures .
- Disorder modeling : Refine using SHELXL with restrained torsion angles for flexible diethylamino groups .
Basic: What are the key reactivity patterns of the diethylaminoethyl side chain?
- Protonation : The tertiary amine (pKa ~9.5) can form salts with acids (e.g., HCl), altering solubility .
- Oxidation : Susceptible to peroxides; stabilize with antioxidants (e.g., BHT) in storage .
Advanced: How do tautomeric equilibria in the 3-hydroxy-pyrrol-2-one moiety affect pharmacological profiling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
